Product packaging for cis-3-Methyl-3-hexene(Cat. No.:CAS No. 4914-89-0)

cis-3-Methyl-3-hexene

Cat. No.: B13800522
CAS No.: 4914-89-0
M. Wt: 98.19 g/mol
InChI Key: FHHSSXNRVNXTBG-SREVYHEPSA-N
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Description

Overview of Geometric Isomerism (cis/trans or Z/E) in Alkene Structures

The presence of a carbon-carbon double bond in alkenes restricts free rotation, leading to the possibility of different spatial arrangements of the substituents attached to the double-bonded carbons. libretexts.orgmsu.edu This phenomenon gives rise to geometric isomers, which have the same molecular formula and connectivity but differ in the orientation of their atoms in space. chemistrytalk.orglibretexts.org

The two primary systems for naming these isomers are the cis/trans and the E/Z notations. savemyexams.comleah4sci.com

Cis/Trans Notation: This system is typically used for disubstituted alkenes. masterorganicchemistry.com The prefix "cis" (from the Latin for "on this side") indicates that the substituents are on the same side of the double bond, while "trans" (from the Latin for "across") signifies that they are on opposite sides. wikipedia.org

E/Z Notation: For more complex alkenes with three or four different substituents, the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules, is employed. masterorganicchemistry.comucalgary.ca "E" (from the German entgegen, meaning opposite) is assigned when the higher-priority groups on each carbon of the double bond are on opposite sides. "Z" (from the German zusammen, meaning together) is used when the higher-priority groups are on the same side. savemyexams.comucalgary.ca

The existence of these isomers is not merely a structural curiosity; they are distinct compounds with different physical properties, such as boiling points, melting points, and dipole moments. libretexts.orgwikipedia.org

Distinction between cis-3-Methyl-3-hexene and its Geometric and Structural Isomers

This compound, with the molecular formula C7H14, provides an excellent illustration of isomerism. echemi.comnist.gov It is crucial to distinguish it from its geometric isomer, trans-3-Methyl-3-hexene, as well as its numerous structural isomers.

Geometric Isomer: trans-3-Methyl-3-hexene

The direct counterpart to this compound is trans-3-Methyl-3-hexene. nih.gov In the cis isomer, the ethyl group and the propyl group (considering the main chain) are on the same side of the double bond. In the trans isomer, they are on opposite sides. This seemingly minor difference in geometry leads to measurable differences in their physical properties. ontosight.ai

PropertyThis compoundtrans-3-Methyl-3-hexene
Boiling Point 93.4 - 95 °C echemi.comstenutz.eu85.9 - 94 °C chemicalbook.comparchem.comstenutz.eu
Density 0.708 - 0.713 g/mL echemi.comstenutz.eu0.6853 - 0.710 g/mL chemicalbook.comstenutz.eu
Refractive Index 1.412 - 1.414 echemi.comstenutz.eu1.3974 - 1.411 chemicalbook.comstenutz.eu
Melting Point -124.4 °C (estimate) echemi.com-141.56 °C chemicalbook.com

Structural Isomers

Structural isomers have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C7H14 can represent a vast number of structural isomers, which can be broadly categorized as other alkenes or cycloalkanes. docbrown.infodocbrown.info There are at least 53 constitutional-structural isomers for C7H14, and when stereoisomers are included, the total number is even greater. docbrown.info

Examples of structural isomers of this compound include:

Heptenes: These are straight-chain alkenes with the double bond in various positions (e.g., 1-heptene, 2-heptene, 3-heptene). quora.com

Other Methylhexenes: The methyl group can be at different positions on the hexane (B92381) chain (e.g., 2-methyl-3-hexene, 4-methyl-2-hexene).

Cycloalkanes: The formula C7H14 also corresponds to various cycloalkanes, such as methylcyclohexane (B89554) and ethylcyclopentane. docbrown.info

Historical Perspectives on the Study of Branched Alkenes and Their Stereochemistry

The study of branched alkenes and their stereochemistry has evolved significantly over the past century. Early investigations into the nature of the double bond and the concept of restricted rotation laid the groundwork for understanding geometric isomerism. The development of analytical techniques such as spectroscopy and chromatography was instrumental in separating and identifying different isomers, confirming their existence as distinct chemical entities. The formalization of the Cahn-Ingold-Prelog priority rules provided a systematic way to describe the stereochemistry of highly substituted alkenes, moving beyond the limitations of the simpler cis/trans nomenclature.

Current Research Landscape and Emerging Trends in Olefin Chemistry Relevant to this compound

The field of olefin chemistry is dynamic, with several key areas of research that are relevant to the synthesis and application of molecules like this compound.

Olefin Metathesis: This powerful class of reactions, recognized with the 2005 Nobel Prize in Chemistry, has revolutionized the synthesis of alkenes. nih.gov It allows for the cutting and rearranging of carbon-carbon double bonds, providing efficient routes to complex molecules. researchgate.net Recent research focuses on developing more stable, selective, and environmentally friendly catalysts. uw.edu.plmdpi.com Stereoselective olefin metathesis, in particular, aims to control the geometry of the newly formed double bond, which is crucial for synthesizing specific isomers like this compound. sioc-journal.cn

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of alkenes, especially tetrasubstituted alkenes, is a major focus. rsc.orgrsc.orgnih.gov These methods often involve sophisticated catalysts and reaction conditions to favor the formation of one geometric isomer over another. researchgate.net

C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.orgacs.org For alkenes, this means that new functional groups can be added directly to the double bond or adjacent positions without the need for pre-functionalized starting materials. rsc.orgbohrium.com This approach offers more atom-economical and efficient synthetic routes. yale.edu Research is ongoing to develop catalysts that can achieve high regioselectivity and stereoselectivity in these transformations. chinesechemsoc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B13800522 cis-3-Methyl-3-hexene CAS No. 4914-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4914-89-0

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

(Z)-3-methylhex-3-ene

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

FHHSSXNRVNXTBG-SREVYHEPSA-N

Isomeric SMILES

CC/C=C(/C)\CC

Canonical SMILES

CCC=C(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Selective Preparation of Cis 3 Methyl 3 Hexene

Stereoselective Synthesis of cis-Alkenes: General Principles and Challenges

The creation of a cis (or Z) configuration in a trisubstituted alkene like cis-3-Methyl-3-hexene requires precise control over the reaction mechanism. The primary challenge lies in overcoming the inherent thermodynamic stability of the corresponding trans (or E) isomer, which generally possesses lower steric strain. Stereoselective synthesis aims to kinetically favor the formation of the less stable cis isomer by employing specific catalysts, reagents, and reaction conditions that guide the stereochemical pathway of the bond formation.

Key strategies for achieving high cis-selectivity include:

Directed Hydrogenation: Utilizing catalysts that deliver hydrogen atoms to the same face of a triple bond.

Stereocontrolled Elimination Reactions: Designing precursors where the transition state for the elimination leading to the cis-alkene is favored.

Geometrically Defined Coupling Partners: Employing reactions where the stereochemistry of the starting materials is directly transferred to the product.

The success of these methods hinges on a deep understanding of the reaction intermediates and transition states, allowing for the rational design of synthetic routes that minimize the formation of the undesired trans isomer.

Specific Synthetic Routes for this compound

Several powerful synthetic methods can be adapted for the stereoselective preparation of this compound.

Catalytic Hydrogenation of Alkynes with High Stereoselectivity (e.g., Lindlar catalysis)

One of the most classic and effective methods for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne, in this case, 3-methyl-3-hexyne. Standard catalytic hydrogenation with catalysts like palladium on carbon would lead to the complete reduction to the alkane. libretexts.org To stop the reaction at the alkene stage with high cis-selectivity, a "poisoned" catalyst is employed.

Lindlar's catalyst , which consists of palladium supported on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) and quinoline, is a prominent example. masterorganicchemistry.comdoubtnut.com The poison deactivates the most active sites on the palladium surface, preventing over-reduction to the alkane and facilitating the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. libretexts.orgdoubtnut.com

The reaction proceeds by the adsorption of the alkyne onto the catalyst surface, followed by the delivery of two hydrogen atoms from the same side of the triple bond. doubtnut.com This syn-addition mechanism is the basis for the high stereoselectivity observed.

Catalyst SystemStarting MaterialProductSelectivity (cis:trans)Reference
Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)3-Methyl-3-hexyneThis compoundHigh masterorganicchemistry.comdoubtnut.com
Pd/BaSO₄ with quinoline3-Methyl-3-hexyneThis compoundHigh askfilo.com
Rh(I) complex on carbonaceous support3-Hexyne (B1328910)(Z)-3-HexeneHigh researchgate.net

It is noteworthy that other catalyst systems, such as rhodium complexes, have also shown high efficiency and selectivity in the semihydrogenation of internal alkynes to cis-alkenes. researchgate.net

Wittig Reactions and Variants for Stereocontrolled Olefin Formation

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of this compound, a specific Wittig reagent would be required. For instance, the reaction of an appropriate ylide with a ketone could theoretically yield the desired product.

The stereoselectivity of the Wittig reaction is often dependent on whether the ylide is "stabilized" or "unstabilized". Unstabilized ylides, which lack an electron-withdrawing group adjacent to the carbanion, typically lead to the formation of cis-alkenes, especially under salt-free conditions. wikipedia.org This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form a betaine-like intermediate proceeds through a less sterically hindered transition state that ultimately leads to the cis-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, can also be tuned for cis-selectivity, although it often favors the formation of trans-alkenes. However, modifications to the phosphonate reagent can influence the stereochemical outcome.

Cross-Coupling Reactions Leading to cis-Alkenes

Modern cross-coupling reactions offer powerful tools for the stereospecific synthesis of alkenes. youtube.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. youtube.com To synthesize this compound, one could envision a strategy involving the coupling of a vinyl metallic species with an appropriate alkyl halide, or vice versa, where the stereochemistry of the vinyl partner is pre-defined and retained throughout the catalytic cycle.

For example, the Suzuki coupling, which utilizes an organoboron compound, or the Stille coupling, which employs an organotin reagent, can be highly stereospecific. youtube.comyoutube.com If a cis-vinylborane or cis-vinylstannane corresponding to one half of the target molecule can be prepared, its coupling with the other half (an appropriate organic halide) would proceed with retention of the double bond geometry.

The key steps in a typical palladium-catalyzed cross-coupling cycle are oxidative addition, transmetalation, and reductive elimination. youtube.com The reductive elimination step, where the new carbon-carbon bond is formed, generally proceeds with retention of stereochemistry, thus preserving the cis-geometry of the vinyl partner in the final product. youtube.com

Olefin Metathesis Approaches for Stereoselective Synthesis

Olefin metathesis, a reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, has emerged as a versatile tool for alkene synthesis. wikipedia.org While early metathesis catalysts often gave mixtures of E and Z isomers, the development of highly selective catalysts has enabled the synthesis of specific stereoisomers.

For the synthesis of this compound, a cross-metathesis reaction could be envisioned between two simpler alkenes. For instance, the cross-metathesis of cis-2-butene (B86535) with cis-2-pentene, catalyzed by a Z-selective metathesis catalyst, could potentially yield this compound. However, achieving high selectivity in the cross-metathesis of internal alkenes can be challenging.

Recent advancements have led to the development of molybdenum and tungsten-based catalysts that exhibit high Z-selectivity in olefin metathesis. mit.edu These catalysts can promote the formation of cis-alkenes even in reactions where the cis isomer is thermodynamically less favored. mit.edu

Mechanistic Insights into Stereochemical Control during Synthesis

The ability to control the stereochemical outcome of a reaction is rooted in a detailed understanding of its mechanism.

In catalytic hydrogenation , the stereoselectivity arises from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. The planar geometry of the alkyne and the delivery of hydrogen from the same face of the catalyst dictate the formation of the cis-alkene. msu.edu

In the Wittig reaction , the formation of the cis-alkene from an unstabilized ylide is often explained by the kinetic control of the initial cycloaddition step. The transition state leading to the cis-oxaphosphetane intermediate is sterically less demanding than the one leading to the trans-oxaphosphetane. wikipedia.org The subsequent decomposition of the oxaphosphetane to the alkene is stereospecific.

For cross-coupling reactions , the stereochemical integrity is largely maintained during the reductive elimination step from the square planar palladium(II) intermediate. youtube.comyoutube.com The two organic groups that are to be coupled are cis to each other on the metal center, and their elimination to form the new C-C bond occurs with retention of their original geometry.

In Z-selective olefin metathesis , the stereochemical control is exerted by the structure of the catalyst. The ligands on the metal center create a sterically defined pocket that favors the formation of a metallacyclobutane intermediate that leads to the cis-alkene. mit.edu The relative energies of the different possible metallacyclobutane intermediates determine the Z/E selectivity of the reaction.

A deeper understanding of these mechanistic principles continues to drive the development of new and more efficient methods for the stereoselective synthesis of cis-alkenes like this compound, enabling greater control over molecular architecture.

Evaluation of Synthetic Efficiency and Yields in Academic Contexts

The efficiency of a synthetic method is evaluated by its yield, selectivity (the ratio of the desired isomer to others), and the conditions required for the reaction. For this compound, several classic and modern techniques have been explored in academic research, primarily involving the manipulation of precursor molecules like alkynes and alcohols.

One of the most reliable methods for generating cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline). This method is renowned for its high cis-selectivity. For example, the reduction of 3-hexyne using Lindlar catalytic hydrogenation is a known method to produce cis-3-hexene (B1361246). msu.edu While specific yield data for the synthesis of this compound from 3-methyl-3-hexyne using this method is not extensively detailed in recent literature, the methodology is a standard for achieving high cis configuration.

Another common laboratory-scale synthesis involves the dehydration of a corresponding tertiary alcohol, such as 3-methylhexan-3-ol. ontosight.ai This reaction is typically catalyzed by acid. However, elimination reactions from tertiary alcohols often follow Zaitsev's rule, which can lead to a mixture of alkene isomers, including positional isomers, making the isolation of pure this compound challenging. A reported method involving the reflux of 3-chloro-3-methylhexane (B1594247) with alcoholic potassium hydroxide (B78521) resulted in yields of 65–80%, though the precise cis/trans ratio was not specified.

Hydroboration-protonolysis of internal alkynes provides another pathway to cis-alkenes. The hydroboration of an alkyne like 3-methyl-3-hexyne with a sterically hindered borane (B79455), followed by treatment with a carboxylic acid, typically results in the syn-addition of hydrogen, leading to the cis-alkene. This method is noted for its stereospecificity. scielo.org.bo For instance, the hydroboration of 1-hexyne (B1330390) with dicyclohexylborane (B74569) followed by iodination and treatment with sodium hydroxide has been shown to produce (Z)-1-cyclohexyl-1-hexene with a 75% yield, demonstrating the utility of borane chemistry in creating cis-alkenes. scielo.org.bo A similar transformation of 3-hexyne leads to (Z)-3-cyclohexyl-3-hexene. scielo.org.boscielo.org.bo

The table below summarizes findings for analogous or related synthetic methods discussed in academic literature, providing an insight into the potential efficiencies for producing cis-alkenes.

Interactive Data Table: Evaluation of Synthetic Methods for cis-Alkene Formation

Precursor Method Reagents/Catalyst Yield Selectivity Reference
3-Hexyne Catalytic Hydrogenation Lindlar Catalyst High (Implied) Diastereospecific for cis msu.edu
3-Chloro-3-methylhexane Dehydrohalogenation Alcoholic KOH, Reflux 65-80% Mixture of isomers likely
1-Hexyne Hydroboration/Iodination Dicyclohexylborane, I₂, NaOH 75% (Z)-isomer specific scielo.org.bo
3-Hexyne Hydroboration/Iodination Dicyclohexylborane, I₂, NaOH High (Implied) (Z)-isomer specific scielo.org.boscielo.org.bo

Sophisticated Spectroscopic and Structural Elucidation of Cis 3 Methyl 3 Hexene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like cis-3-Methyl-3-hexene. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques offer unambiguous evidence for its covalent framework and, crucially, its cis (or Z) configuration. nih.govutwente.nl

The magnitude of the vicinal coupling constant (³JHH) between protons on a carbon-carbon double bond is highly dependent on the dihedral angle between them. This makes it a powerful tool for distinguishing between cis and trans isomers. For alkenes, the coupling constant for protons in a cis arrangement typically falls within the range of 6-12 Hz, whereas trans protons exhibit a larger coupling of 12-18 Hz. ucsd.edu In the ¹H NMR spectrum of 3-Methyl-3-hexene, the coupling between the vinylic proton (at C4) and the allylic protons of the ethyl group (at C5) would be observed. The confirmation of the cis geometry is established by measuring this ³JHH value and finding it to be within the expected 6-12 Hz range.

Coupling Type Typical J-Coupling Value (Hz) Relevance to this compound
³JHH (cis-alkene)6-12Confirms the cis relationship between substituents across the double bond. ucsd.edu
³JHH (trans-alkene)12-18A value in this range would indicate the presence of the trans isomer. ucsd.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly vital for confirming stereochemistry in molecules where bond-based correlations might be ambiguous. libretexts.orgresearchgate.net For this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the methyl group at C3 and the protons of the ethyl group at C4, as they are on the same side of the double bond. Conversely, no significant correlation would be expected between the methyl group and the ethyl group in the trans isomer due to their greater spatial separation.

Expected NOESY Correlation Structural Implication
Methyl protons (on C3) ↔ Vinylic proton (on C4)Confirms spatial proximity, supporting the cis configuration.
Methyl protons (on C3) ↔ Methylene (B1212753) protons (on C5)Confirms spatial proximity, supporting the cis configuration.

A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu It would be used to trace the connectivity within the ethyl and propyl fragments of the molecule. For instance, it would show a correlation between the methyl protons (C1) and the methylene protons (C2), and between the vinylic proton (C4) and the methylene protons (C5), which in turn couple to the methyl protons (C6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edulibretexts.org It allows for the definitive assignment of each carbon atom that bears protons.

2D NMR Experiment Purpose Expected Key Correlations for this compound
COSY Maps ¹H-¹H J-coupling networksH1↔H2; H4↔H5; H5↔H6
HSQC Correlates protons to their directly attached carbons (¹JCH)H1↔C1; H2↔C2; H4↔C4; H5↔C5; H6↔C6; H(C3-Me)↔C(C3-Me)
HMBC Shows long-range ¹H-¹³C couplings (²JCH, ³JCH)H(C3-Me)↔C3, C4, C2; H4↔C2, C3, C5, C6

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Environment Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. nist.govscielo.br

The IR and Raman spectra of this compound exhibit characteristic absorption and scattering bands that confirm its alkene nature and substitution pattern. The trisubstituted cis-alkene structure gives rise to specific vibrational modes. A key feature in the IR spectrum is the C=C stretching vibration. For trisubstituted alkenes, this band is typically found in the range of 1665-1675 cm⁻¹. The C-H stretching vibrations for the vinylic C-H bond appear just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The out-of-plane bending (wagging) vibration for a cis-disubstituted C-H group on a double bond can also provide evidence, though it may be less distinct in a trisubstituted system. scielo.br The Raman spectrum would also show a characteristic, often strong, C=C stretching band. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Type
Vinylic C-H Stretch~3010-3040IR, Raman
Aliphatic C-H Stretch~2850-2975IR, Raman
C=C Stretch (Trisubstituted)~1665-1675IR, Raman (often strong)
C-H Out-of-Plane Bend~675-730 (for cis H-C=C-H)IR

Reaction Mechanisms and Kinetic Studies of Cis 3 Methyl 3 Hexene Reactivity

Electrophilic Addition Reactions: Stereospecificity and Regioselectivity

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond attacks an electrophilic species. The stereospecificity and regioselectivity of these reactions for cis-3-Methyl-3-hexene are governed by the structure of the alkene and the nature of the attacking electrophile.

Hydroboration-oxidation is a two-step synthetic pathway that converts alkenes into alcohols. This reaction is notable for its anti-Markovnikov regioselectivity and syn-stereospecificity.

The reaction proceeds via a concerted mechanism where the borane (B79455) (BH₃) adds across the double bond. libretexts.org The boron atom, being the electrophilic center, adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. libretexts.org This regioselectivity is driven by both steric and electronic factors. In the case of this compound, the boron will preferentially add to carbon-3, and the hydrogen to carbon-4, to minimize steric hindrance.

The addition is stereospecific, with both the boron and hydrogen atoms adding to the same face of the double bond (syn-addition). libretexts.orgmasterorganicchemistry.com This occurs through a four-membered ring transition state. For this compound, this results in the formation of a specific pair of enantiomeric trialkylborane intermediates.

The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond. yale.edu This oxidation occurs with complete retention of stereochemistry; the hydroxyl group replaces the boron atom in the exact same stereochemical position. masterorganicchemistry.comyale.edu Therefore, the hydroboration-oxidation of this compound yields a racemic mixture of (3R,4R)-3-methyl-4-hexanol and (3S,4S)-3-methyl-4-hexanol.

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (an oxacyclopropane). This reaction is highly valuable due to the synthetic utility of epoxides. Common reagents for this transformation include peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA) and dioxiranes (like dimethyldioxirane, DMDO).

The epoxidation mechanism with these reagents is a concerted process, where the oxygen atom is transferred to the alkene in a single step. libretexts.orglibretexts.org This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org Consequently, the epoxidation of this compound stereospecifically yields cis-3,4-epoxy-3-methylhexane.

Kinetic studies on the epoxidation of various alkenes by dimethyldioxirane have shown the reaction to be first order in both the alkene and the dioxirane. The reaction is electrophilic in nature but is also sensitive to steric factors. For cis/trans isomeric pairs of dialkylalkenes, the cis isomers are often found to be more reactive than their trans counterparts.

Second-Order Rate Constants for the Epoxidation of Alkenes by Dimethyldioxirane in Acetone at 23 °C
Alkenek₂ (M⁻¹s⁻¹)
cis-3-Hexene (B1361246)2.12
trans-3-Hexene0.20
cis-4,4-Dimethyl-2-pentene1.15
trans-4,4-Dimethyl-2-pentene0.015
Cyclohexene0.68

Halogenation: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π-bond on a halogen molecule, leading to the formation of a three-membered cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate prevents free rotation around the carbon-carbon bond. The second step involves the backside attack by a halide ion (X⁻) on one of the carbons of the halonium ion. masterorganicchemistry.com This Sₙ2-like attack results in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For this compound, this pathway leads to the formation of a racemic mixture of enantiomeric vicinal dihalides.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) to this compound also occurs through an electrophilic addition mechanism but involves a different intermediate. masterorganicchemistry.com The reaction follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that is bonded to more hydrogen atoms. masterorganicchemistry.comstudy.com In the case of the trisubstituted alkene this compound, the proton will add to carbon-4, leading to the formation of the more stable tertiary carbocation at carbon-3. pressbooks.pub The subsequent attack of the halide ion on this carbocation intermediate can occur from either face, leading to a racemic mixture of alkyl halide products. study.com

Radical Reactions Involving the Olefinic Moiety

The double bond in this compound is also susceptible to attack by radical species. These reactions are particularly important in atmospheric chemistry.

The hydroxyl radical (•OH) is a key oxidant in the troposphere. The gas-phase reaction of •OH with alkenes is a significant atmospheric degradation pathway. acs.org For cis-3-hexene, which is structurally similar to this compound, the primary reaction mechanism is the electrophilic addition of the •OH radical to the C=C double bond. acs.org This addition can occur at either of the two carbons of the double bond, leading to the formation of β-hydroxyalkyl radicals.

Kinetic studies, often using relative rate methods, have been conducted to determine the rate coefficients for these reactions. These studies provide crucial data for atmospheric modeling. The rate of reaction is influenced by the structure of the alkene.

Rate Coefficients for the Gas-Phase Reaction of •OH with Alkenes at ~298 K
AlkeneRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Reference
cis-3-Hexene(6.27 ± 0.66) × 10⁻¹¹ researchgate.netscielo.br
cis-2-Butene (B86535)5.61 × 10⁻¹¹ acs.org
trans-2-Butene6.37 × 10⁻¹¹ acs.org
Propylene(3.0 ± 1.0) × 10¹² cm³ mol⁻¹ s⁻¹ (~5.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) rsc.org

Chlorine atoms (•Cl) are another important oxidant, particularly in marine and coastal atmospheres. scielo.br Similar to •OH radicals, chlorine atoms react rapidly with alkenes. The reaction of •Cl with cis-3-hexene proceeds via two main pathways: electrophilic addition to the double bond and abstraction of an allylic hydrogen atom. scielo.brresearchgate.net

Rate Coefficient for the Gas-Phase Reaction of •Cl with cis-3-Hexene at ~296 K
AlkeneRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Reference
cis-3-Hexene(4.13 ± 0.51) × 10⁻¹⁰ scielo.br

The rate coefficient for the reaction of •Cl with cis-3-hexene is significantly higher than that for the reaction with •OH, indicating that chlorine atoms are a more reactive species towards this compound. scielo.br

Cycloaddition Reactions (e.g., Diels-Alder) and Theoretical Predictions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.com In this context, this compound, which is not a conjugated diene, would act as the dienophile.

The general mechanism of the Diels-Alder reaction involves the interaction of the 4π electron system of the diene with the 2π electron system of the dienophile through a single, cyclic transition state. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product; therefore, a cis-alkene will result in substituents on the newly formed ring having a cis relationship. masterorganicchemistry.com

The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. Typically, the reaction is fastest when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com this compound has alkyl groups (methyl and ethyl) attached to the double bond, which are weakly electron-donating. This characteristic suggests that it would be a relatively unreactive dienophile in a standard Diels-Alder reaction. To enhance its reactivity, it would likely need to be paired with a highly electron-rich diene.

Theoretical predictions, often employing Density Functional Theory (DFT), are instrumental in studying Diels-Alder reactions. koyauniversity.orgmdpi.com Computational studies can model the geometries of the transition states, calculate activation energies, and predict the regio- and stereoselectivity of the products. koyauniversity.orgresearchgate.net For a hypothetical reaction involving this compound, DFT calculations could provide insights into the energy barriers and the thermodynamic stability of the resulting cyclohexene derivative. Such calculations would likely confirm the expected low reactivity due to the electron-donating nature of its alkyl substituents.

Ozonolysis Reaction Pathways and Product Characterization

Ozonolysis is an organic reaction where ozone is used to cleave unsaturated bonds in alkenes, alkynes, and azo compounds. wikipedia.org When an alkene like this compound is treated with ozone, it undergoes oxidative cleavage at the double bond. The reaction pathway is generally described by the Criegee mechanism. organic-chemistry.org

The mechanism proceeds through the following steps:

Formation of the Molozonide: Ozone adds to the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide, also known as a molozonide. wikipedia.orglibretexts.org

Decomposition and Recombination: The molozonide rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.orglibretexts.org These two fragments then recombine in a different orientation to form a more stable secondary ozonide, or trioxolane. libretexts.org

Work-up: The final products are determined by the conditions used to work up the secondary ozonide. wikipedia.org A reductive work-up (e.g., using dimethyl sulfide or zinc) will yield aldehydes or ketones. chemistrysteps.com An oxidative work-up (e.g., with hydrogen peroxide) will produce ketones and carboxylic acids. byjus.com

For this compound, the ozonolysis reaction would cleave the C3=C4 double bond. Following a reductive work-up, the expected products would be two different carbonyl compounds.

Predicted Products of this compound Ozonolysis (Reductive Work-up)
Carbon Atoms from Parent AlkeneResulting Carbonyl Compound
C1, C2, C3, and the methyl group on C3Butan-2-one (a ketone)
C4, C5, C6Propanal (an aldehyde)

Characterization of these products would typically be carried out using spectroscopic methods such as infrared (IR) spectroscopy to identify the carbonyl functional groups and nuclear magnetic resonance (NMR) spectroscopy to confirm the specific structures of butan-2-one and propanal.

Polymerization Mechanisms: Stereoregular Polymer Formation

The polymerization of alkenes can lead to polymers with varying stereochemistry. The formation of stereoregular polymers, where the repeating units have a specific and ordered spatial arrangement, is of significant interest as it directly influences the material's physical properties. nih.govnih.gov For a monomer like this compound, polymerization would involve the opening of the double bond and the formation of a long polymer chain.

Controlling the stereochemistry of the polymer backbone, particularly the cis/trans isomerism of the double bonds within the polymer chain, is a key challenge and goal in polymer synthesis. tamu.edu Specific catalytic systems are often employed to achieve this control. For instance, certain organocatalytic approaches in ring-opening polymerization have been shown to retain the cis-stereoconfiguration of the monomer unit within the resulting polymer. acs.org Conversely, catalysts like Grubbs' catalyst, used in ring-opening metathesis polymerization (ROMP), can produce polymers with high trans-stereoregularity. acs.org

While specific studies on the stereoregular polymerization of this compound are not prevalent, the principles of stereoselective polymerization using transition-metal catalysts (like Ziegler-Natta or metallocene catalysts) or ROMP could theoretically be applied. thieme-connect.de The choice of catalyst and reaction conditions would be critical in directing the stereochemistry of the resulting poly(3-methyl-3-hexene). A successful stereoregular polymerization of the cis monomer could lead to a polymer with unique properties compared to a polymer formed from the trans isomer or an atactic (non-stereoregular) polymer. For example, polymers derived from cis-alkenes often exhibit lower crystallinity and different thermal properties than their trans counterparts. nih.govtamu.edu

Computational Kinetics and Reaction Pathway Modeling

Computational chemistry provides powerful tools for investigating the kinetics and mechanisms of chemical reactions at a molecular level. acs.org For reactions involving this compound, computational modeling can be used to map out potential energy surfaces, identify transition states, and calculate reaction rate constants. acs.org

A computational study on the reactivity of this compound could involve:

Modeling Reaction Intermediates and Transition States: Optimizing the geometries of all species along a proposed reaction coordinate. nih.gov

Calculating Energetics: Determining the relative energies (enthalpies and Gibbs free energies) of reactants, intermediates, transition states, and products. acs.org

Predicting Rate Constants: Using transition state theory to calculate theoretical rate constants for elementary reaction steps, which can then be used in broader kinetic models to simulate reaction behavior under various conditions. combustion-institute.it

Theoretical and Computational Chemistry of Cis 3 Methyl 3 Hexene

Quantum Mechanical Calculations (e.g., DFT, ab initio) for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent stability of cis-3-Methyl-3-hexene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electron distribution and energy of the molecule.

The electronic structure of this compound is largely defined by the π-bond of the alkene functional group. The presence of three alkyl substituents (a methyl group and two ethyl groups) on the sp² hybridized carbons influences the electron density of this double bond. These alkyl groups are electron-donating, which increases the electron density of the π-bond, thereby affecting the molecule's reactivity, particularly its susceptibility to electrophilic attack.

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G*, can provide a detailed map of the electron density and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically centered on the C=C double bond, indicating that this is the primary site for reaction with electrophiles. The energy of the HOMO is a key indicator of the molecule's ionization potential and its ability to act as a nucleophile.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating the electronic energy and stability of the molecule. These calculations can be used to determine the relative stability of this compound compared to its trans isomer or other constitutional isomers. Generally, cis isomers of alkenes are slightly less stable than their trans counterparts due to steric strain between the alkyl groups on the same side of the double bond. For this compound, this would involve steric interactions between the methyl and ethyl groups.

Table 1: Representative Calculated Electronic Properties of Alkenes (Note: Values are illustrative and based on typical calculations for similar alkenes)

PropertyTypical Calculated ValueMethod
HOMO Energy-9.5 to -10.5 eVDFT/B3LYP
LUMO Energy+1.0 to +2.0 eVDFT/B3LYP
Dipole Moment0.3 to 0.5 DDFT/B3LYP

Conformational Analysis and Energy Minima

The conformational landscape of this compound is determined by the rotation around its single bonds. The primary rotations of interest are around the C-C bonds of the ethyl groups attached to the double bond. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

Due to the presence of the cis double bond, the movement of the substituents is somewhat restricted. However, the ethyl groups can still adopt various conformations, leading to different spatial arrangements of the terminal methyl groups. The most stable conformers will be those that minimize steric hindrance. For instance, staggered conformations of the ethyl groups are generally more stable than eclipsed conformations.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles of the C-C single bonds. This allows for the identification of all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

The rotational barriers between different conformers are also of significant interest. These barriers represent the energy required to move from one stable conformation to another and can be calculated as the energy of the transition state connecting the two minima. For a molecule like this compound, these barriers are typically in the range of a few kcal/mol.

Table 2: Estimated Rotational Barriers for Similar Alkenes (Note: These are typical values for single bond rotations in alkenes and serve as an estimation for this compound)

Bond RotationEstimated Barrier Height (kcal/mol)
C(sp²)-C(sp³)2 - 4
C(sp³)-C(sp³)3 - 5

Transition State Theory and Reaction Barrier Calculations

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. By calculating the energy of the transition state, which is the highest point on the reaction coordinate between reactants and products, the activation energy and, consequently, the reaction rate can be estimated.

A common reaction for alkenes is hydrohalogenation, for example, the addition of HBr. For this compound, this reaction would proceed via a carbocation intermediate. The first step, the protonation of the double bond, is typically the rate-determining step. There are two possible sites for protonation on the double bond, leading to two different carbocations. According to Markovnikov's rule, the more stable carbocation will be formed preferentially. In this case, protonation at C4 would lead to a tertiary carbocation at C3, which is more stable than the secondary carbocation that would be formed by protonation at C3.

Computational chemistry can be used to locate the transition state for this protonation step and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy barrier. These calculations can be performed using DFT or higher-level ab initio methods. The geometry of the transition state would show the partial formation of the new C-H bond and the partial breaking of the H-Br bond and the C=C π-bond.

Table 3: Illustrative Reaction Barrier Calculation for Alkene Hydrobromination (Note: The values are representative for a typical alkene hydrobromination and not specific to this compound)

Reaction StepCalculated Activation Energy (kcal/mol)Computational Method
Protonation of C=C10 - 15DFT/B3LYP
Nucleophilic attack by Br⁻< 5DFT/B3LYP

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts in ¹³C and ¹H NMR spectra can be calculated with good accuracy using DFT methods, often with the GIAO (Gauge-Including Atomic Orbital) approach. For this compound, the calculated chemical shifts would be expected to be in close agreement with experimental values. The cis configuration influences the chemical shifts of the carbons and protons near the double bond due to steric interactions and anisotropic effects.

Table 4: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Experimental data from SDBS. Calculated values are illustrative of typical DFT accuracy.)

Carbon AtomExperimental δ (ppm)Hypothetical Calculated δ (ppm)
C114.514.2
C221.020.5
C3134.0133.5
C4125.0124.8
C529.529.1
C613.813.5
C7 (Methyl)16.015.7

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in IR and Raman spectra. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=C stretch, C-H stretches of the vinyl and alkyl groups, and various bending modes. The C=C stretching frequency in trisubstituted alkenes is typically found in the range of 1665-1675 cm⁻¹. Comparing the calculated spectrum with the experimental one can help in the assignment of the observed vibrational bands.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their movements and interactions in a condensed phase, such as a liquid. In an MD simulation, the classical equations of motion are solved for a system of molecules, where the forces between the molecules are described by a force field.

For this compound, an MD simulation could be used to study its properties in the liquid state, such as its density, diffusion coefficient, and radial distribution functions. The latter would provide information about the average distances and orientations between neighboring molecules in the liquid.

The intermolecular interactions in a liquid of this compound would be dominated by van der Waals forces, specifically London dispersion forces, as the molecule is nonpolar. The shape of the molecule, with its cis configuration, would influence how the molecules pack in the liquid phase and thus affect the strength of these interactions. MD simulations can provide a detailed picture of these packing effects and their influence on the macroscopic properties of the liquid.

Furthermore, MD simulations can be used to study the behavior of this compound in a solution with other molecules. This can provide insights into its solubility and how it interacts with different solvents at a molecular level.

Stereochemical Purity and Isomeric Interconversion of Cis 3 Methyl 3 Hexene

Factors Influencing cis-trans Isomerization in Hexene Derivatives

The isomerization of cis-3-Methyl-3-hexene to its trans isomer, and vice versa, is influenced by several key factors that affect the stability of the transition state and the potential energy barrier for rotation around the carbon-carbon double bond.

Steric Hindrance: The presence of alkyl groups on the same side of the double bond in cis isomers leads to steric strain due to van der Waals repulsion between the electron clouds of these groups. In this compound, the ethyl and propyl groups are on the same side of the double bond, resulting in greater steric hindrance compared to the trans isomer where they are on opposite sides. This steric strain makes the cis isomer less stable than the trans isomer.

Electronic Effects: The electronic nature of the substituents on the double bond can influence the energy barrier to rotation. Electron-donating or electron-withdrawing groups can alter the electron density of the π bond, potentially lowering the energy required for isomerization.

Temperature: Higher temperatures provide the necessary thermal energy to overcome the activation energy barrier for rotation around the double bond. Consequently, an increase in temperature generally leads to a higher rate of isomerization and can favor the formation of the more thermodynamically stable trans isomer.

Solvent Polarity: The polarity of the solvent can influence the rate of isomerization, particularly if the transition state has a different polarity compared to the ground state of the alkene. Polar solvents may stabilize a more polar transition state, thereby accelerating the isomerization process.

Mechanisms of Isomerization (e.g., thermal, photochemical, catalytic)

The interconversion between cis- and trans-3-Methyl-3-hexene can occur through various mechanisms, each with distinct energetic requirements and pathways.

Thermal Isomerization: This process involves the application of heat to provide sufficient energy to break the π bond of the double bond, allowing for rotation around the remaining σ bond. Upon reformation of the π bond, both cis and trans isomers can be formed. The equilibrium will favor the more thermodynamically stable trans isomer.

Photochemical Isomerization: This mechanism involves the absorption of light, which excites an electron from the π bonding orbital to a π* antibonding orbital. oit.eduyoutube.comcrossref.org In this excited state, the bond order is reduced, and rotation around the carbon-carbon bond becomes much easier. Upon relaxation to the ground state, the molecule can return to either the cis or trans configuration, leading to a photostationary state that is a mixture of both isomers. youtube.com The composition of this mixture depends on the absorption characteristics of the isomers and the quantum yields of the forward and reverse isomerization reactions. youtube.com

Catalytic Isomerization: This is often the most efficient method for isomerization and can be achieved using various catalysts. rsc.orgpolimi.it

Acid Catalysis: Protons can add to the double bond to form a carbocation intermediate. Rotation can occur around the single bond in the carbocation, and subsequent deprotonation can lead to the formation of either the cis or trans isomer.

Transition Metal Catalysis: Various transition metals, such as ruthenium, palladium, and rhodium, can catalyze cis-trans isomerization. rsc.orgpolimi.it The mechanism often involves the formation of a π-complex between the metal and the alkene, followed by oxidative addition or other steps that allow for rotation and subsequent reformation of the double bond. These catalysts can be highly efficient, allowing isomerization to occur under mild conditions. rsc.org

Analytical Techniques for Quantifying Stereoisomeric Purity

Several analytical techniques are employed to determine the ratio of cis to trans isomers in a sample of 3-Methyl-3-hexene, thereby quantifying its stereoisomeric purity.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. bartleby.combrainly.com Due to differences in their physical properties, such as boiling point and polarity, cis- and trans-3-Methyl-3-hexene can be separated on a GC column. The trans isomer is generally less polar and has a lower boiling point, leading to a shorter retention time compared to the more polar cis isomer. By integrating the peak areas of the two isomers in the chromatogram, their relative amounts can be accurately determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for distinguishing between geometric isomers. creative-biostructure.comnih.gov

¹H NMR: The chemical shifts of the vinylic protons (protons attached to the double-bonded carbons) and allylic protons (protons on the carbons adjacent to the double bond) are different for the cis and trans isomers due to their different spatial environments. Furthermore, the coupling constants (J-values) between vicinal vinylic protons are characteristically different for cis and trans isomers. For cis isomers, the coupling constant is typically in the range of 6-12 Hz, while for trans isomers, it is larger, usually between 12-18 Hz. creative-biostructure.com

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbons of the double bond and the allylic carbons, are also distinct for cis and trans isomers. The "γ-gauche effect" can be particularly useful, where a carbon atom that is gauche (as is often the case for substituents in a cis arrangement) is shielded and appears at a lower chemical shift (upfield) compared to its counterpart in a trans arrangement. The relative integrals of specific, well-resolved peaks corresponding to each isomer can be used to quantify the stereoisomeric purity.

Characteristic NMR Data for Distinguishing Geometric Isomers
TechniqueParameterTypical Value for cis IsomersTypical Value for trans Isomers
¹H NMRVinylic Proton Chemical Shift (ppm)Slightly different values for each isomerSlightly different values for each isomer
Vicinal Coupling Constant (JHH)6-12 Hz12-18 Hz
¹³C NMRAllylic Carbon Chemical Shift (ppm)Upfield shift (shielded)Downfield shift (deshielded)

Infrared (IR) Spectroscopy: While not as definitive as GC or NMR for quantification, IR spectroscopy can provide qualitative information about the presence of cis and trans isomers. The C-H out-of-plane bending vibrations for cis and trans disubstituted alkenes appear at different frequencies. Cis isomers typically show a strong band around 675-730 cm⁻¹, whereas trans isomers show a band in the 960-975 cm⁻¹ region.

Applications of Cis 3 Methyl 3 Hexene in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The application of the achiral molecule cis-3-Methyl-3-hexene as a chiral building block in asymmetric synthesis is not well-established in scientific literature. Asymmetric synthesis involves reactions that introduce a chiral center into a molecule, leading to the preferential formation of one enantiomer over another. While this compound can undergo reactions that create chiral centers, specific and detailed examples of its use as a starting material to induce chirality in a controlled, asymmetric fashion are not prominently reported.

Role as a Precursor for Specialty Chemicals and Intermediates

This compound is generally cited as a precursor for various organic compounds, including those used in fragrances and as chemical intermediates. tandfonline.com Its structural relative, cis-3-hexenol, and its derivatives are well-known for their "green" and grassy aromas, finding widespread use in the flavor and fragrance industry. foreverest.net These derivatives include esters like cis-3-hexenyl acetate (B1210297), cis-3-hexenyl benzoate, and cis-3-hexenyl salicylate, each with unique scent profiles. foreverest.net However, specific, documented pathways detailing the conversion of this compound itself into named specialty chemicals or complex intermediates are not extensively detailed in the available literature. Its utility is often described in broad terms, such as a fundamental component in the creation of fine chemicals requiring high purity. echemi.com

Applications as a Monomer or Comonomer in Polymer Chemistry

The role of this compound as a monomer or comonomer in polymer chemistry is an area with limited specific research data. While the polymerization of other hexene isomers, such as 1-hexene, is a well-studied field utilizing various catalysts to produce polymers with tailored properties, acs.orgmdpi.com similar in-depth studies focused on this compound are not readily found. One study briefly mentions the successful polymerization of internal olefins, including cis-2-hexene (B1348261) and cis-3-hexene (B1361246), using an α-diimine palladium catalyst, which also induced isomerization of the double bond. researchgate.net However, this account does not provide detailed information specifically on the polymerization characteristics or the resulting polymer properties from this compound. Further research is needed to fully understand its potential in this domain.

Derivatization for the Synthesis of Complex Molecules with Defined Stereochemistry

The cis-configuration of the double bond in this compound presents a valuable structural feature for stereocontrolled synthesis. The geometry of the starting material can, in principle, influence the stereochemical outcome of subsequent reactions, leading to the formation of complex molecules with defined three-dimensional arrangements. For instance, reactions that proceed through cyclic transition states can translate the cis-geometry of the alkene into specific stereochemistry in the product. However, detailed and specific examples of the derivatization of this compound to synthesize complex bioactive or natural products with defined stereochemistry are not extensively documented in the scientific literature.

Investigation in Catalytic Cycle Design and Optimization

The use of specific probe molecules is crucial for understanding the mechanisms of catalytic reactions and for optimizing catalyst performance. Alkenes are frequently used as substrates to study various catalytic cycles, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The structure of the alkene, such as the substitution pattern and stereochemistry of the double bond, can significantly influence the reaction rate and selectivity. While this compound could theoretically serve as a model substrate to investigate the intricate details of catalytic cycles, there is a lack of specific research in the available literature that documents its use for this purpose. Mechanistic studies often employ simpler or more common alkenes to elucidate catalytic pathways. rsc.orgmdpi.com

Environmental Transformation Pathways and Atmospheric Chemistry of Cis 3 Methyl 3 Hexene

Gas-Phase Oxidation by Atmospheric Oxidants (OH, O₃, NO₃ radicals, Cl atoms): Mechanistic Detail and Rate Coefficients

The principal removal mechanism for cis-3-Methyl-3-hexene in the troposphere is gas-phase oxidation initiated by reactions with several key atmospheric oxidants. The reactivity is primarily centered on the carbon-carbon double bond. The general mechanism for these reactions involves the electrophilic addition of the oxidant to the electron-rich C=C bond.

A comprehensive search of the scientific literature reveals a notable lack of experimental data specifically for the reaction rate coefficients of this compound with major atmospheric oxidants. However, extensive research has been conducted on the structurally similar compound, cis-3-hexene (B1361246), which lacks the methyl group at the double bond. The kinetic data for cis-3-hexene can serve as a valuable reference point to understand the potential reactivity of its methylated analogue. The presence of an additional alkyl (methyl) group on the double bond in this compound is expected to increase the reactivity towards electrophilic oxidants like OH, O₃, and NO₃ compared to cis-3-hexene, due to the electron-donating nature of the alkyl group.

The reaction with the hydroxyl (OH) radical, the primary daytime oxidant, proceeds via addition to the double bond to form a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyalkyl peroxy radical. Similarly, ozone (O₃) reacts via cycloaddition to form an unstable primary ozonide, which decomposes into a carbonyl compound and a Criegee intermediate. The nitrate (B79036) radical (NO₃) is the most important oxidant during nighttime and reacts via an addition mechanism. In coastal or marine-influenced areas, chlorine atoms (Cl) can also contribute significantly to the degradation of alkenes, reacting via both addition to the double bond and hydrogen abstraction from the alkyl groups. scielo.brresearchgate.net

The table below summarizes the experimentally determined rate coefficients for the related compound, cis-3-hexene, with major atmospheric oxidants at approximately 298 K.

Table 1: Gas-Phase Reaction Rate Coefficients for cis-3-hexene with Atmospheric Oxidants

OxidantRate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹)Reference
OH (Hydroxyl Radical)(6.27 ± 0.66) × 10⁻¹¹ rsc.org
O₃ (Ozone)(1.44 ± 0.43) × 10⁻¹⁶ acs.org
NO₃ (Nitrate Radical)Data not available for cis-3-hexene; for the related cis-3-hexenyl acetate (B1210297), k = (2.46 ± 0.75) × 10⁻¹³ acs.orgresearchgate.net
Cl (Chlorine Atom)(4.13 ± 0.51) × 10⁻¹⁰ scielo.brresearchgate.net

Specific experimental studies identifying the degradation products of this compound were not found in the reviewed literature. However, the products can be predicted based on established mechanisms of alkene oxidation. The reaction of this compound, a tri-substituted alkene, with ozone is expected to cleave the double bond. This ozonolysis reaction would break the molecule at the C3=C4 position:

(CH₃CH₂)(CH₃)C=CHCH₂CH₃ + O₃ → Primary Ozonide → (CH₃CH₂)(CH₃)C=O + O=CHCH₂CH₃ + Criegee Intermediates

This cleavage is predicted to yield two primary carbonyl products:

2-Butanone (from the C3 side of the double bond)

Propanal (from the C4 side of the double bond)

The reaction also forms energized Criegee intermediates, which play a crucial role in atmospheric chemistry by reacting with other atmospheric constituents (like SO₂, NO₂, or water vapor) or decomposing to produce OH radicals.

The OH-initiated oxidation pathway is more complex, leading to a variety of multifunctional products including carbonyls, hydroxycarbonyls, and organic nitrates (in the presence of NOx).

The atmospheric lifetime (τ) of a VOC is a critical parameter for assessing its environmental impact, such as its potential for long-range transport and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosol (SOA). The lifetime with respect to a specific oxidant is the inverse of the first-order loss rate and is calculated using the formula:

τ = 1 / (k * [Oxidant])

where k is the rate coefficient for the reaction and [Oxidant] is the average atmospheric concentration of that oxidant.

Due to the absence of experimentally determined rate coefficients for this compound, its precise atmospheric lifetime cannot be calculated. However, an estimation can be made by using the kinetic data for the reference compound cis-3-hexene to illustrate the relative importance of different oxidants.

Table 2: Calculated Atmospheric Lifetimes for the Reference Compound cis-3-hexene

OxidantAssumed Average Global Concentration (molecules cm⁻³)Calculated Lifetime (τ)
OH2 × 10⁶ (24-hr average)~2.2 hours
O₃7 × 10¹¹~10 hours
NO₃5 × 10⁸ (12-hr nighttime average)(Cannot be calculated, but likely short given high reactivity of similar compounds)
Cl1 × 10⁴ (in marine/coastal areas)~67 hours
Note: Lifetimes are illustrative and based on rate coefficients for cis-3-hexene. scielo.brresearchgate.netrsc.org The actual lifetime of this compound is expected to be even shorter due to enhanced reactivity.

Microbial and Enzymatic Degradation Pathways in Environmental Systems

There is a significant lack of research regarding the microbial and enzymatic degradation of this compound. A review of safety data sheets and scientific literature indicates that no data are currently available on its biodegradability. echemi.com General studies on hydrocarbon biodegradation have shown that features like methyl branching on a carbon backbone can increase a compound's resistance to microbial attack compared to its straight-chain analogue. researchgate.net However, without specific studies, the susceptibility of this compound to microbial degradation remains unknown.

Chemical Transformations in Aquatic and Soil Environments

Information on the chemical transformations of this compound in aquatic and soil environments is not available in the current scientific literature. Safety data sheets for the compound report "no data available" for its persistence, degradability, bioaccumulative potential, and mobility in soil. echemi.com As an alkene, it is not expected to undergo significant hydrolysis in aquatic systems. Its fate in these environments would likely be governed by volatilization to the atmosphere, sorption to organic matter in soil and sediment, and potential biodegradation, though these processes have not been specifically studied for this compound.

Advanced Analytical Techniques for Characterization of Cis 3 Methyl 3 Hexene and Its Derivatives

High-Resolution Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID) for Isomeric Separation and Quantification

High-resolution gas chromatography (GC) is a cornerstone for the separation of volatile compounds like cis-3-Methyl-3-hexene from its isomers, such as trans-3-Methyl-3-hexene and other positional isomers. The separation is typically achieved using long capillary columns with a variety of stationary phases, which allows for the resolution of compounds with very similar boiling points based on subtle differences in their interactions with the stationary phase.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated isomers elute from the GC column, they are ionized, and the resulting mass spectra provide a molecular fingerprint. For this compound, the mass spectrum is characterized by a specific fragmentation pattern that aids in its identification. The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, which can be used for library matching and confirmation of its presence in a sample.

For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique. The FID exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons. By calibrating the instrument with a known standard of this compound, it is possible to accurately determine its concentration in a sample. The retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a critical parameter for the identification of isomers in GC. The Kovats retention index for this compound has been reported on standard non-polar columns, aiding in its identification in complex mixtures.

Table 1: GC Retention Indices for this compound
Stationary Phase TypeRetention Index
Standard Non-Polar695

Preparative Chromatography for Isolation of Pure Isomers

When pure isomers of 3-methyl-3-hexene are required for further spectroscopic analysis, synthetic purposes, or toxicological studies, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Preparative Gas Chromatography (Prep-GC) is particularly well-suited for the isolation of volatile compounds like this compound. In preparative GC, larger diameter columns are used to accommodate higher sample loads. As the separated components elute, they are passed through a collection system that traps the desired isomer. This allows for the collection of milligram to gram quantities of the pure compound. The conditions for analytical GC, such as the choice of stationary phase and temperature programming, are often optimized and then scaled up for preparative separations.

Preparative Liquid Chromatography (LC) can also be employed for the separation of alkene isomers. While less common for such volatile compounds, techniques like preparative displacement liquid chromatography on silica (B1680970) gel have been used to separate different classes of hydrocarbons, including alkenes. In some cases, specialized stationary phases, such as those impregnated with silver ions (Ag+), can be used in preparative LC to enhance the separation of cis and trans isomers due to the complexation of the silver ions with the double bonds.

Advanced NMR Pulse Sequences for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry in alkenes. While one-dimensional ¹H and ¹³C NMR provide basic structural information, advanced two-dimensional (2D) NMR pulse sequences are often necessary to unambiguously assign all signals and confirm the connectivity and spatial relationships of atoms within the molecule.

For this compound, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbon atoms.

To confirm the cis stereochemistry, Nuclear Overhauser Effect (NOE) based experiments are employed. These experiments detect through-space interactions between protons that are in close proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that can differentiate between cis and trans isomers. For this compound, a NOE would be expected between the vinylic proton and the protons of the adjacent methyl group on the same side of the double bond. The absence of such a correlation in the trans isomer would confirm the stereochemistry.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound
NMR ExperimentExpected Key CorrelationInformation Gained
HSQCCorrelation between vinylic proton and its attached carbon.Direct C-H connectivity.
HMBCCorrelation from the methyl protons to the two olefinic carbons.Position of the methyl group relative to the double bond.
NOESY/ROESYCorrelation between the vinylic proton and the protons of the neighboring methyl group.Confirmation of cis stereochemistry.

Quantitative Spectroscopic Methods for Mixture Analysis

In addition to chromatographic methods, spectroscopic techniques can be used for the quantitative analysis of mixtures containing this compound and its isomers.

Fourier Transform Infrared (FTIR) Spectroscopy can be used to differentiate and quantify cis and trans isomers of alkenes. The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern around the double bond. Cis-disubstituted alkenes typically show a strong absorption band in the region of 675-730 cm⁻¹, while trans-disubstituted alkenes exhibit a strong band at approximately 960-975 cm⁻¹. By creating a calibration curve using standards of known concentrations, the absorbance of these characteristic bands can be used to determine the relative amounts of cis and trans isomers in a mixture.

For more complex mixtures where spectral overlap is a significant issue, multivariate analysis of spectroscopic data is a powerful approach. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to the full spectral data (e.g., from FTIR or NMR) of a set of calibration samples with known compositions. These chemometric methods can build a mathematical model that relates the spectral variations to the concentration changes of the individual components. This model can then be used to predict the concentrations of this compound and its derivatives in unknown samples, even in the presence of significant spectral overlap.

Table 3: Characteristic IR Absorption Frequencies for Alkene Isomers
Isomer TypeVibrational ModeCharacteristic Frequency (cm⁻¹)
cis-DisubstitutedC-H out-of-plane bend~675-730
trans-DisubstitutedC-H out-of-plane bend~960-975

Future Research Directions and Unexplored Avenues in Cis 3 Methyl 3 Hexene Chemistry

Development of Novel Catalytic Systems for Highly Stereoselective Synthesis

Future research could focus on developing new catalytic systems, potentially based on earth-abundant metals, for the even more efficient and stereoselective synthesis of cis-3-Methyl-3-hexene and related trisubstituted alkenes. ucl.ac.ukrsc.org This includes exploring novel ligands that can fine-tune the catalyst's activity and selectivity.

Deeper Mechanistic Understanding of Complex Reaction Pathways

While the general mechanisms of many alkene reactions are well-established, a deeper understanding of the subtle factors that control regioselectivity and stereoselectivity in reactions involving trisubstituted alkenes like this compound is still an active area of research. Advanced spectroscopic and computational methods can provide further insights.

Exploration of this compound in Novel Materials Science Applications

The potential of this compound as a monomer or co-monomer in polymerization reactions to create novel polymers with tailored properties is an area ripe for exploration. Its branched structure could impart unique thermal and mechanical properties to the resulting materials.

Advanced Computational Methodologies for Predictive Chemistry

The use of advanced computational tools, such as density functional theory (DFT), can be further employed to predict the reactivity and spectral properties of this compound with greater accuracy. psu.eduacs.orgacs.org This can aid in the rational design of new synthetic routes and the prediction of reaction outcomes.

Investigation into its Role in Complex Chemical Systems and Networks

Studying the behavior of this compound in complex reaction networks, such as those found in atmospheric chemistry or biological systems, could reveal new and unexpected transformation pathways and interactions.

Interdisciplinary Research Integrating Chemical Transformations with Environmental Science

As a volatile organic compound, understanding the atmospheric fate and potential environmental impact of this compound is crucial. Interdisciplinary research combining organic chemistry with environmental science can elucidate its degradation pathways in the atmosphere and its potential contribution to air quality issues.

Q & A

Q. Q. What best practices ensure ethical reporting and reproducibility in studies involving cis-3-Methyl-3-hexene?

  • Methodological Answer :
  • Data Transparency : Publish raw spectral data and chromatograms in supplementary materials.
  • Ethical Synthesis : Adhere to green chemistry principles (e.g., solvent recovery, non-toxic catalysts).
  • Peer Review : Disclose all conflicts of interest and funding sources.
    Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor .

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